An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (isopropyloxycarbonylmethyl)triphenylphosphonium bromide. As a key intermediate in various organic syntheses, particularly the Wittig reaction, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation. This document synthesizes fundamental NMR principles with data from analogous structures to offer a predictive yet robust interpretation of the compound's NMR spectra.
Introduction: The Role of NMR in Characterizing Phosphonium Salts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development.[1][2][3] It provides unparalleled, atom-level insight into molecular structure, conformation, and dynamics.[3][4] For phosphonium salts like (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, which are often not directly therapeutic but are critical reagents in the synthesis of active pharmaceutical ingredients, NMR serves as a "gold standard" for quality control.[4] It allows for unambiguous identification, quantification of impurities, and ensures the integrity of starting materials, which is a cornerstone of robust and reproducible synthetic protocols.[5][6]
(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a Wittig reagent precursor, formed by the reaction of triphenylphosphine with an appropriate alkyl halide, in this case, isopropyl bromoacetate.[7][8][9] Its utility lies in its ability to be converted into a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes. Given this central role, a comprehensive understanding of its NMR signature is of significant practical importance.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by factors such as inductive effects from the electronegative oxygen and phosphorus atoms, and the magnetic anisotropy of the phenyl rings.[10][11][12][13]
Table 1: Predicted ¹H NMR Chemical Shifts for (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| P-CH₂-C=O | 5.5 - 5.8 | Doublet (d) | 2H | The methylene protons are adjacent to the electron-withdrawing phosphonium group and the carbonyl group, resulting in a significant downfield shift. The coupling to the ³¹P nucleus will split the signal into a doublet. |
| O-CH(CH₃)₂ | 4.9 - 5.2 | Septet (sept) | 1H | The methine proton of the isopropyl group is deshielded by the adjacent oxygen atom. It will be split into a septet by the six equivalent methyl protons. |
| O-CH(CH₃)₂ | 1.2 - 1.4 | Doublet (d) | 6H | The six methyl protons of the isopropyl group are equivalent and are shifted upfield relative to the methine proton. They are split into a doublet by the adjacent methine proton. |
| P-(C₆H₅)₃ | 7.6 - 8.0 | Multiplet (m) | 15H | The fifteen protons of the three phenyl groups will appear as a complex multiplet in the aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the positively charged phosphorus atom. |
Rationale for Predictions: These predictions are based on the known spectral data for the analogous compound, (ethoxycarbonylmethyl)triphenylphosphonium bromide, and the application of established principles of NMR spectroscopy. The electron-donating and steric effects of the additional methyl group in the isopropyl substituent compared to the ethyl group are expected to cause minor upfield shifts for the methoxy and methyl protons.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to hybridization, substitution, and the presence of electronegative atoms.[13][14][15][16]
Table 2: Predicted ¹³C NMR Chemical Shifts for (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | 165 - 168 | The carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for ester carbonyls. |
| P-CH₂-C=O | 58 - 62 | This methylene carbon is attached to the electron-withdrawing phosphorus and carbonyl groups, leading to a downfield shift. |
| O-CH(CH₃)₂ | 69 - 72 | The methine carbon of the isopropyl group is deshielded by the adjacent oxygen atom. |
| O-CH(CH₃)₂ | 21 - 23 | The methyl carbons of the isopropyl group are in a relatively upfield region, typical for sp³ hybridized carbons. |
| P-C (ipso) | 117 - 120 (d, ¹JPC ≈ 90 Hz) | The ipso-carbons of the phenyl rings are directly attached to the phosphorus atom and will show a characteristic doublet due to one-bond coupling with ³¹P. |
| P-C₆H₅ (ortho) | 134 - 136 (d, ²JPC ≈ 10 Hz) | The ortho-carbons are deshielded and will exhibit a smaller doublet due to two-bond coupling to the phosphorus atom. |
| P-C₆H₅ (meta) | 130 - 132 (d, ³JPC ≈ 12 Hz) | The meta-carbons will also show a doublet due to three-bond coupling to the phosphorus atom. |
| P-C₆H₅ (para) | 135 - 137 (s) | The para-carbon is also deshielded, and its coupling to the phosphorus atom is often small or unresolved. |
Rationale for Predictions: The predicted chemical shifts are derived from general ¹³C NMR correlation tables and by analogy to similar phosphonium salts. The presence of the electron-withdrawing phosphonium group significantly influences the chemical shifts of the phenyl carbons.
Key Structural and Electronic Influences on Chemical Shifts
The observed and predicted chemical shifts are a direct consequence of the molecule's electronic and steric environment.
-
Inductive Effects: The highly electronegative oxygen atom and the positively charged phosphorus atom withdraw electron density from adjacent protons and carbons, causing them to be deshielded and resonate at higher chemical shifts (downfield).[10][11] This is most pronounced for the P-CH₂ and O-CH protons.
-
Magnetic Anisotropy: The circulating π-electrons of the three phenyl rings generate their own local magnetic field. This anisotropic field deshields the aromatic protons, causing them to appear in the 7.6-8.0 ppm region.[12][13]
-
Phosphorus-Proton and Phosphorus-Carbon Coupling: The NMR-active ³¹P nucleus (I = 1/2, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei. This results in the splitting of signals into doublets, with the magnitude of the coupling constant (J) depending on the number of bonds separating the nuclei. This coupling is a definitive diagnostic feature for the presence of the triphenylphosphonium group.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, the following experimental protocol is recommended.
Step 1: Sample Preparation
-
Weigh approximately 10-20 mg of the phosphonium salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can slightly influence the chemical shifts.[5][17]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]
Step 2: NMR Instrument Parameters
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is typically used to simplify the spectrum and improve the signal-to-noise ratio.[4] A larger number of scans will likely be required due to the lower natural abundance of the ¹³C isotope.
Step 3: Data Processing and Analysis
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm the structural assignments.
Figure 1: Workflow for the synthesis and NMR-based structural elucidation of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide. By understanding the interplay of inductive effects, magnetic anisotropy, and spin-spin coupling, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted chemical shifts and experimental guidelines provided in this document serve as a valuable resource for scientists engaged in organic synthesis and drug development, ensuring the quality and reliability of their chemical transformations.
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